N'-[(E)-(2-chlorophenyl)methylidene]-2-(4-ethylphenoxy)acetohydrazide

Catalog No.
S5851066
CAS No.
M.F
C17H17ClN2O2
M. Wt
316.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N'-[(E)-(2-chlorophenyl)methylidene]-2-(4-ethylphe...

Product Name

N'-[(E)-(2-chlorophenyl)methylidene]-2-(4-ethylphenoxy)acetohydrazide

IUPAC Name

N-[(E)-(2-chlorophenyl)methylideneamino]-2-(4-ethylphenoxy)acetamide

Molecular Formula

C17H17ClN2O2

Molecular Weight

316.8 g/mol

InChI

InChI=1S/C17H17ClN2O2/c1-2-13-7-9-15(10-8-13)22-12-17(21)20-19-11-14-5-3-4-6-16(14)18/h3-11H,2,12H2,1H3,(H,20,21)/b19-11+

InChI Key

RDJGVKTUWDSAKZ-YBFXNURJSA-N

SMILES

CCC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CC=C2Cl

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CC=C2Cl

Isomeric SMILES

CCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=CC=C2Cl

The exact mass of the compound N'-(2-chlorobenzylidene)-2-(4-ethylphenoxy)acetohydrazide is 316.0978555 g/mol and the complexity rating of the compound is 368. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N'-[(E)-(2-chlorophenyl)methylidene]-2-(4-ethylphenoxy)acetohydrazide is a chemical compound characterized by its unique structure, which includes a hydrazide functional group connected to a substituted benzaldehyde. This compound can be represented by the molecular formula C16H18ClN3OC_{16}H_{18}ClN_3O and has a molecular weight of 305.79 g/mol. Its structure features a 2-chlorophenyl group, which is known for its potential biological activity, and an ethylphenoxy substituent that may influence its solubility and reactivity.

The reactions involving N'-[(E)-(2-chlorophenyl)methylidene]-2-(4-ethylphenoxy)acetohydrazide typically include:

  • Condensation Reactions: This compound can be synthesized through condensation reactions between hydrazine derivatives and aldehydes or ketones.
  • Hydrolysis: Under acidic or basic conditions, the hydrazide linkage can undergo hydrolysis to yield the corresponding acid and hydrazine.
  • Substitution Reactions: The chlorinated aromatic ring may participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

N'-[(E)-(2-chlorophenyl)methylidene]-2-(4-ethylphenoxy)acetohydrazide exhibits notable biological activities, including:

  • Antimicrobial Properties: Similar compounds have shown effectiveness against various bacterial strains.
  • Anticancer Activity: Preliminary studies suggest potential cytotoxic effects on cancer cell lines, possibly due to the presence of the hydrazone moiety.
  • Anti-inflammatory Effects: The compound may modulate inflammatory pathways, although specific studies are needed to confirm this activity.

The synthesis of N'-[(E)-(2-chlorophenyl)methylidene]-2-(4-ethylphenoxy)acetohydrazide can be achieved through several methods:

  • Condensation Method:
    • Reacting 2-chlorobenzaldehyde with 4-ethylphenoxyacetohydrazide in the presence of an acid catalyst to form the hydrazone.
    • The reaction typically requires heating under reflux conditions for several hours.
  • Solvent-Free Synthesis:
    • Utilizing solid-state reactions where the reactants are mixed and heated without solvents, which can enhance yields and reduce environmental impact.
  • Microwave-Assisted Synthesis:
    • Employing microwave irradiation to accelerate the reaction rate and improve yields through enhanced energy transfer.

N'-[(E)-(2-chlorophenyl)methylidene]-2-(4-ethylphenoxy)acetohydrazide has potential applications in various fields:

  • Pharmaceuticals: As a lead compound for developing new antimicrobial or anticancer agents.
  • Agriculture: Potential use as a pesticide or herbicide due to its biological activity against pathogens.
  • Material Science: Investigated for use in creating novel materials with specific chemical properties.

Interaction studies involving N'-[(E)-(2-chlorophenyl)methylidene]-2-(4-ethylphenoxy)acetohydrazide focus on:

  • Protein Binding Studies: Understanding how this compound interacts with biological macromolecules, which can influence its pharmacokinetics and pharmacodynamics.
  • Receptor Interaction: Evaluating how effectively this compound binds to specific receptors involved in disease processes, such as those related to inflammation or cancer.

Several compounds share structural similarities with N'-[(E)-(2-chlorophenyl)methylidene]-2-(4-ethylphenoxy)acetohydrazide. Here are some notable examples:

Compound NameStructureUnique Features
N'-[1-(4-chlorophenyl)ethylidene]-2-(4-methylphenoxy)acetohydrazideStructureContains a methyl group instead of an ethyl group; potential differences in biological activity.
N'-[(E)-(2-chlorophenyl)methylidene]benzohydrazideStructureLacks the ethylphenoxy substituent; simpler structure may affect solubility and activity.
N'-[(E)-(3-nitrophenyl)methylidene]-2-(4-methoxyphenoxy)acetohydrazideNot availableContains a nitro group which could enhance or alter biological properties compared to the chlorinated version.

The uniqueness of N'-[(E)-(2-chlorophenyl)methylidene]-2-(4-ethylphenoxy)acetohydrazide lies in its specific combination of substituents, which may confer distinct chemical reactivity and biological properties compared to these similar compounds. Further research is essential to explore these differences comprehensively.

XLogP3

4.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

316.0978555 g/mol

Monoisotopic Mass

316.0978555 g/mol

Heavy Atom Count

22

Dates

Last modified: 04-15-2024

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